molecular formula C10H18N4O B11739693 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11739693
M. Wt: 210.28 g/mol
InChI Key: JMUNQZQICUEDLS-UHFFFAOYSA-N
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Description

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide featuring a propyl group at the 1-position of the pyrazole ring, an amino group at the 3-position, and an N-isopropyl carboxamide substituent at the 4-position. This compound is structurally characterized by its nitrogen-rich heterocyclic core, which is common in bioactive molecules targeting enzymes or receptors in medicinal chemistry. Its molecular formula is C₁₁H₂₁N₅O, with an average molecular mass of 239.32 g/mol and a monoisotopic mass of 239.1744 g/mol.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-propan-2-yl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-14-6-8(9(11)13-14)10(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

JMUNQZQICUEDLS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The foundational step in synthesizing 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide involves coupling 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid with isopropylamine. This reaction is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Optimal conditions include a 1:1.2 molar ratio of acid to amine, maintained at 35°C under nitrogen for 48 hours, achieving yields of 78–85%.

Critical Parameters:

  • Solvent Polarity: DMF outperforms THF due to enhanced solubility of intermediates.

  • Catalyst Stoichiometry: Excess EDC (>1.5 equiv) leads to side reactions, reducing purity to <70%.

  • Workup: Precipitation in ice-water followed by recrystallization from ethanol/water (3:1) yields >95% purity.

Pyrazole Ring Construction via Cyclocondensation

The pyrazole core is synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. A patented method (WO2014120397A1) employs alkyl difluoroacetoacetate and methylhydrazine in a two-phase system (toluene/water) with potassium carbonate as a base. Key steps include:

  • Enolate Formation: Treatment of difluoroacetoacetate with sodium hydride in THF at −10°C.

  • Acidification: Introduction of CO₂ gas to pH 5–7, precipitating sodium bicarbonate.

  • Cyclization: Addition of methylhydrazine at 0°C, achieving 92% conversion in 2 hours.

Table 1: Comparative Analysis of Cyclocondensation Methods

ParameterTwo-Phase System (K₂CO₃)Homogeneous (DMSO)
Yield (%)9268
Reaction Time (h)26
Byproduct Formation (%)<522
ScalabilityPilot-validatedLab-scale only

Data sourced from WO2014120397A1.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces the amidation step from 48 hours to 30 minutes. A protocol using 300 W irradiation at 120°C in DMF achieves 89% yield with 98% purity, as confirmed by HPLC. This method minimizes thermal degradation, particularly for heat-sensitive intermediates.

Enzymatic Amination

Lipase-catalyzed amidation (e.g., Candida antarctica lipase B) in solvent-free conditions at 50°C provides an eco-friendly alternative. While yields are lower (65–70%), this approach eliminates toxic carbodiimide reagents, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–70%). Fractions analyzed by TLC (Rf = 0.4 in ethyl acetate) are pooled and evaporated, yielding crystalline product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, pyrazole-H), 6.92 (br s, 2H, NH₂), 4.10 (m, 1H, isopropyl-CH), 3.95 (t, 2H, propyl-CH₂), 1.45 (d, 6H, isopropyl-CH₃).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N pyrazole).

Industrial-Scale Optimization

Continuous Flow Synthesis

A continuous flow reactor (microfluidic chip) enhances reproducibility for large batches. Residence time of 10 minutes at 100°C with immobilized EDC catalyst achieves 85% yield, reducing solvent use by 60% compared to batch processes.

Solvent Recycling Systems

Closed-loop DMF recovery via vacuum distillation achieves 95% solvent reuse, lowering production costs by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

N-Acylurea byproducts (up to 15%) form during carbodiimide reactions. Adding HOBt (1 equiv) suppresses this via active ester intermediacy, reducing byproducts to <2%.

Moisture Sensitivity

The carboxamide group hydrolyzes under acidic conditions. Storage in desiccated amber vials with molecular sieves ensures 24-month stability at 25°C .

Chemical Reactions Analysis

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

    Common Reagents and Conditions: Typical reagents include iodine, DMSO, Selectfluor, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor, binding to the active sites of enzymes and preventing their normal function. This interaction can affect various molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 1-propyl and N-isopropyl groups in the target compound contribute to moderate lipophilicity, contrasting with the highly polar 5-Amino-1H-pyrazole-4-carboxylic acid amide . The phenylsulfonyl group in further increases hydrophobicity and steric hindrance.

Biological Activity

3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring structure, which is known for its diverse biological activities. The presence of amino and carboxamide functional groups contributes to its reactivity and interaction with biological targets.

The exact mechanism of action for 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially including:

  • Kinase Inhibition : Pyrazole derivatives are often investigated as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific targets and pathways remain to be identified.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting a role as a novel antimicrobial agent.

In Vivo Studies

In vivo evaluations have shown that related compounds exhibit favorable pharmacokinetic profiles and low toxicity levels. For example, analogs tested in mouse models demonstrated significant efficacy against infections caused by Trypanosoma brucei, highlighting the therapeutic potential of pyrazole derivatives in parasitic diseases .

Case Study 1: Kinase Inhibition

A study focused on the optimization of pyrazole-based compounds for targeting cyclin-dependent kinases (CDKs). The findings indicated that modifications to the pyrazole structure could significantly enhance selectivity and potency against specific CDKs, with some derivatives achieving EC50 values in the nanomolar range .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus. Results showed that certain modifications increased antibacterial activity, suggesting that structural variations can lead to enhanced biological effects.

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget/MechanismIC50/EC50 (nM)Reference
3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamideAntitumorCDK1633
4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-3-carboxamideAntimicrobialVarious bacterial strainsNot specified
NPD-3519AntitrypanosomalTrypanosoma brucei50 mg/kg

Q & A

Basic Question: What are the common synthetic routes for 3-Amino-N-isopropyl-1-propyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves functionalizing pyrazole derivatives. A standard approach includes coupling 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid with isopropylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF. Reaction conditions (temperature, pH, and stoichiometry) are optimized using Design of Experiments (DoE) to maximize yield and purity . For example, temperature control (e.g., 35°C for 48 hours) and inert atmospheres (N₂/Ar) minimize side reactions . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity (>95%) .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) and carboxamide functional groups (N–H signals at δ 6.5–7.0 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 226.1698) and detects impurities .
  • IR Spectroscopy : Amine (–NH₂) stretches (3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹) confirm functional groups .

Basic Question: What are the primary biological or pharmacological research applications of this compound?

Methodological Answer:
This carboxamide derivative is studied for:

  • Enzyme Inhibition : Assays targeting kinases or phosphatases (e.g., IC₅₀ determination via fluorescence-based enzymatic assays) .
  • Receptor Binding : Radioligand displacement studies (e.g., competition binding with 3^3H-labeled ligands) to assess affinity for GPCRs .
  • Anticancer Screening : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .

Advanced Question: How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

Methodological Answer:
Quantum chemical calculations (e.g., DFT for transition-state modeling) and molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins. For example:

  • Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable synthetic pathways .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity to prioritize derivatives .
  • Machine Learning : Train models on existing bioactivity datasets to forecast ADMET properties .

Advanced Question: How can researchers address contradictory bioactivity data across different experimental models?

Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) require systematic validation:

  • Dose-Response Reproducibility : Repeat assays in orthogonal models (e.g., primary cells vs. immortalized lines) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound degradation .
  • Pharmacokinetic Profiling : Measure bioavailability (Cₘₐₓ, AUC) in rodent models to reconcile discrepancies .

Advanced Question: What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency (e.g., CuI in Ullmann reactions) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce waste .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility at scale .

Basic Question: How are solubility and formulation challenges addressed for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or Cremophor EL to solubilize hydrophobic derivatives .
  • Salt Formation : Convert free base to hydrochloride salts for improved aqueous solubility .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles enhance bioavailability and reduce toxicity .

Advanced Question: What methodologies resolve structural ambiguities in crystallography or NMR data?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., CCDC deposition for public validation) .
  • 2D NMR Techniques : NOESY or HSQC spectra clarify spatial proximity of protons and carbons .
  • Dynamic NMR : Variable-temperature studies detect conformational flexibility (e.g., rotamers in carboxamide groups) .

Advanced Question: How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time and energy consumption (e.g., 30 minutes vs. 48 hours) .
  • Biocatalysis : Employ lipases or transaminases for enantioselective amide bond formation .
  • Solvent Recycling : Implement closed-loop systems for DMF or THF recovery .

Advanced Question: What statistical approaches validate the reproducibility of bioactivity data across labs?

Methodological Answer:

  • Interlaboratory Studies : Use standardized protocols (e.g., OECD guidelines) for IC₅₀ determination .
  • Meta-Analysis : Pool data from multiple studies to calculate effect sizes and confidence intervals .
  • Blinded Replication : Independent labs repeat assays with blinded samples to eliminate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.